molecular formula C24H27NO6S B11166905 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

Cat. No.: B11166905
M. Wt: 457.5 g/mol
InChI Key: NKSKOUYCTWJQJW-NRFANRHFSA-N
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Description

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core, which is a fused ring system containing both benzene and pyrone rings, and a sulfonamide group, which is known for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps. One common method starts with the preparation of the chromen core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through a nucleophilic substitution reaction, where the sulfonamide moiety reacts with the chromen derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with biological targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H27NO6S/c1-14(2)12-21(25-32(28,29)19-9-6-15(3)7-10-19)24(27)30-18-8-11-20-16(4)17(5)23(26)31-22(20)13-18/h6-11,13-14,21,25H,12H2,1-5H3/t21-/m0/s1

InChI Key

NKSKOUYCTWJQJW-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C

Origin of Product

United States

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